N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide
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Overview
Description
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide typically involves the reaction of 4-bromo-2-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with furan-2-carboxylic acid under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-chlorophenyl)acetamide
- N-(4-BROMO-2-CHLOROPHENYL)-2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDE
- N-(4-BROMO-2-CHLOROPHENYL)-2-CHLOROACETAMIDE
Uniqueness
N-(4-Bromo-2-chlorophenyl)-5-(2-chlorophenyl)-2-furamide is unique due to the presence of both bromine and chlorine atoms along with a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
853333-56-9 |
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Molecular Formula |
C17H10BrCl2NO2 |
Molecular Weight |
411.1 g/mol |
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H10BrCl2NO2/c18-10-5-6-14(13(20)9-10)21-17(22)16-8-7-15(23-16)11-3-1-2-4-12(11)19/h1-9H,(H,21,22) |
InChI Key |
LXZKUQQSULXZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |
Origin of Product |
United States |
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